Cas no 3886-69-9 ((1R)-1-phenylethan-1-amine)

(1R)-1-phenylethan-1-amine structure
(1R)-1-phenylethan-1-amine structure
(1R)-1-phenylethan-1-amine
3886-69-9
C8H11N
121.1796
MFCD00064405
44561
24887139

(1R)-1-phenylethan-1-amine Properties

Names and Identifiers

    • (R)-1-Phenylethanamine
    • (R)-(+)-1-Phenylethylamine
    • R-(+)-ALPHA-Methylbenzylamine
    • R(+)-1-Phenyl-ethylamine
    • D-(+)-alpha-Methylbenzylamine
    • (+)-PEA
    • R(+)-alpha-methylbenzylamine
    • (R)-(+)-α-Methylbenzylamine
    • R(+)-a-phenylethylamine
    • R(+)-α-phenylethylamine
    • (+)-D-ALPHA-METHYLBENZYLAMINE
    • D-ALPHA-METHYLBENZYLAMINE
    • D-(+)-ALPHA-PHENYLETHYLAMINE
    • D-ALPHA-PHENYLETHYLAMINE
    • D-(+)-A-METHYLBENZYLAMINE
    • D-(+)-ALPHA-AMINOETHYLBENZENE
    • D-(+)-1-PHENYLETHYLAMINE
    • D(+)-alpha-Methylbenzylamine
    • (R)-1-Phenethylamine
    • R-(+)-α-Methylbenzylamine
    • (R)-(+)-(1-phenyl)ethylamine
    • (R)-(+)-alpha-Methylbenzylamine
    • (R)(+)-ALPHA-PHENETHYLAMINE
    • D-Phenethylamine
    • D-PHENYLETHYLAMINE
    • R-(+)-α-phenylethylamine
    • (1R)-1-phenylethanamine
    • (R)-1-Phenylethylamine
    • (1R)-1-phenylethan-1-amine
    • (R)-alpha-Methylbenzenemethanamine
    • (1R)-1-phenylethylamine
    • R(+)-a- phenylethylamine
    • (R)-1-phenylethan-1-amine
    • (alphaR)-alpha-methylbenzenemethanamine
    • V022ZK8GZ5
    • [R]-1-phenylethylamine
    • [R]-(+)-1-phenyl
    • (+)-1-phenethylamine
    • (+)-alpha-phenylethylamine
    • (R)-alpha-methylbenzylamine
    • (r)-1-phenyl ethylamine
    • EC 223-423-4
    • 1-Phenethylamine, (+)-
    • (R)-alpha-methylbenzylarnine
    • (R)-2-phenylethylamine
    • RQEUFEKYXDPUSK-SSDOTTSWSA-N
    • BDBM50028628
    • DTXSID80930735
    • CS-W008645
    • r-(+)-methylbenzylamine
    • MFCD00064405
    • D-(+)-2-Amino-1-Butanol
    • (R)-(+)-alpha-methyl-benzylamine
    • (R)1-Phenyl-Ethylamine
    • F8889-8738
    • D-.ALPHA.-METHYLBENZYLAMINE
    • (R)-(+)-?-Methylbenzylamine
    • (1R)-(+)-1-Phenylethylamine
    • Z1079183182
    • (+)-(R)-alpha-methylbenzylamine
    • (1R)-1-phenyl-1-ethanamine
    • (R)-(+)-
    • EN300-67366
    • Benzenemethanamine, .alpha.-methyl-, (.alpha.R)-
    • (R)-(+)-alpha-Methylbenzylamine, ChiPros(R), produced by BASF, >=99.0%
    • (R)-(+)-alpha-Methylbenzylamine, purum, >=98.0% (sum of enantiomers, GC)
    • R-(+)-alpha methylbenzylamine
    • alpha-Formylmandeloyl chloride
    • .ALPHA.-METHYLBENZYLAMINE (+)-FORM [MI]
    • SCHEMBL4165369
    • (R)-(+)-alpha-Methylbenzylamine, for chiral derivatization, >=99.0%
    • (r)-1-phenyl-ethyl-amine
    • (R)-(+)-1-Methylbenzylamine
    • (R)-(+)-alpha-methyl benzylamine
    • D77692
    • (+)-(R)-alpha-methylbenzenemethanamine
    • (r)-phenylethylamine
    • (R)-(-)-1-phenylethylamine
    • D-.ALPHA.-PHENETHYLAMINE
    • (R)-1-(phenyl)-ethylamine
    • (R)-(+)- alpha -Methylbenzylamine
    • Q27116453
    • d-1-phenylethylamine
    • A6546
    • (R)-(+)-alpha-Methylbenzylamine, 98%
    • R(+)-
    • (+)-(R)-alpha-methyl-benzenemethanamine
    • A-phenylethylamine
    • [(1R)-1-phenylethyl]amine
    • Q-200619
    • 3886-69-9
    • (R)-(+)-1-PHENYLETHANAMINE
    • (R)-(+)-alpha-Methylbenzylamine, >=99%, ChiraSelect(TM)
    • (R)-a-Methylbenzylamine
    • (R)-(1-phenylethyl)amine
    • 1(r)-phenyl ethyl amine
    • CHEBI:35322
    • [R]-(+)-1-phenylethylamine
    • AM20060613
    • EINECS 223-423-4
    • (R)-alpha-methyl benzylamine
    • (r)-(+)-a-methylbenzylamine
    • (R)-(-)-alpha-methylbenzylamine
    • (alphaR)-alpha-Methyl-benzenemethanamine (+)-alpha-Phenethylamine (R)-1-Amino-1-phenylethane
    • QSC
    • r-(+)-alpha-phenylethylamine
    • (R)-1-phenyl-ethylamine
    • (R)-(+)-Alpha-Methylbenzylamine (>85%)
    • (R)-1-phenylethylarnine
    • Benzenemethanamine, alpha-methyl-, (alphaR)-
    • (r)-(+)-1-phenethylamine
    • A-Methylbenzylamine
    • (1R)-1-phenyl-ethylamine
    • AKOS005256786
    • P0794
    • Q-200923
    • (R)-(+)-alpha-methylbenzyl amine
    • Levetiracetam impurity E, European Pharmacopoeia (EP) Reference Standard
    • AC-8773
    • (R)alpha-methylbenzylamine
    • CHEMBL19969
    • r(+)alpha-methylbenzylamine
    • SCHEMBL42393
    • (1 R)-1-phenylethanamine
    • UNII-V022ZK8GZ5
    • inverted exclamation markY98 (sum of enantiomers, GC)
    • DB-215150
    • +Expand
    • MFCD00064405
    • RQEUFEKYXDPUSK-SSDOTTSWSA-N
    • 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
    • N([H])([H])[C@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • 2410916

Computed Properties

  • 121.089149g/mol
  • 0
  • 1.2
  • 1
  • 1
  • 1
  • 121.089149g/mol
  • 121.089149g/mol
  • 26Ų
  • 9
  • 74.6
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.40660
  • 26.02000
  • 14,6026
  • n20/D 1.526(lit.)
    n20/D 1.528
  • 40 g/L (20 ºC)
  • 187-189 °C(lit.)
  • -10 ºC
  • 0.5 mmHg ( 20 °C)
  • Fahrenheit: 158 ° f
    Celsius: 70 ° c
  • 40g/l
  • No data available
  • >7 (40g/l, H2O, 20℃)
  • 40 g/L (20 ºC)
  • Air Sensitive
  • 9.04±0.10(Predicted)
  • 40 º (neat)
  • [α]23/D +38°, neat
  • 0.952 g/mL at 20 °C(lit.)

(1R)-1-phenylethan-1-amine Security Information

  • GHS05 GHS05 GHS07 GHS07
  • 3
  • 8
  • S26-S28-S36/37/39-S45-S28A
  • III
  • III
  • R21/22; R34
  • 8
  • C C
  • UN 2735 8/PG 2
  • H302,H312,H314
  • P280,P305+P351+P338,P310
  • dangerous
  • 2-8°C
  • II
  • 21/22-34
  • Danger
  • Yes
  • 8
  • 3-10-23-34

(1R)-1-phenylethan-1-amine Customs Data

  • 29214980
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(1R)-1-phenylethan-1-amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032UU-100g
R-(+)-alpha-Methylbenzylamine
3886-69-9 98%
100g
$68.00 2024-05-03
A2B Chem LLC
AB42870-100g
(R)-(+)-1-Phenylethylamine
3886-69-9 98%
100g
$54.00 2024-04-20
abcr
AB167768-25 ml
(R)-(+)-1-Phenylethylamine, 99%, ee 98%; .
3886-69-9 99%
25 ml
€61.50 2024-04-17
Apollo Scientific
OR5862-25g
(1R)-(+)-1-Phenylethylamine
3886-69-9
25g
£15.00 2024-08-03
Cooke Chemical
A8521232-400G
(R)-(+)-α-Methylbenzylamine
3886-69-9 99%
400g
RMB 999.20 2023-09-07
Enamine
EN300-67366-0.05g
(1R)-1-phenylethan-1-amine
3886-69-9 95%
0.05g
$19.0 2023-04-20
Key Organics Ltd
PS-5512-1MG
(1R)-(+)-1-Phenylethylamine
3886-69-9 >95%
1mg
£37.00 2023-09-09
Life Chemicals
F8889-8738-0.25g
(1R)-1-phenylethan-1-amine
3886-69-9 95%+
0.25g
$18.0 2023-09-05
Oakwood
037431-1g
(R)-(+)-1-Phenylethylamine
3886-69-9 99%
1g
$9.00 2024-07-19
TRC
M288800-1g
(R)-(+)-a-Methylbenzylamine
3886-69-9
1g
$ 81.00 2023-09-07

(1R)-1-phenylethan-1-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ;  -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol ,  tert-Butyl methyl ether
Reference
An improved process for the preparation of atorvastatin and intermediates
, World Intellectual Property Organization, , ,

(1R)-1-phenylethan-1-amine Raw materials

(1R)-1-phenylethan-1-amine Preparation Products

(1R)-1-phenylethan-1-amine Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:3886-69-9)(1R)-1-phenylethan-1-amine
CL18704
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:41
discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3886-69-9)
SFD2109
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

(1R)-1-phenylethan-1-amine Related Literature

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Suzhou Senfeida Chemical Co., Ltd
(CAS:3886-69-9)(R)-(+)-1-Phenylethylamine
sfd12361
99.9%
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(CAS:3886-69-9)(1R)-1-phenylethan-1-amine
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